molecular formula C11H10BrN3 B11718263 9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline

9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline

Cat. No.: B11718263
M. Wt: 264.12 g/mol
InChI Key: MZUIAZPKLTWJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the imidazoquinazoline family. This compound is characterized by the presence of a bromine atom at the 9th position and a methyl group at the 5th position of the imidazoquinazoline core. Imidazoquinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazoline derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted imidazoquinazolines with various functional groups.

    Oxidation Reactions: Quinazoline derivatives.

    Reduction Reactions: Dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-c]quinazoline: The parent compound without the bromine and methyl substituents.

    9-chloro-5-methyl-2H,3H-imidazo[1,2-c]quinazoline: A similar compound with a chlorine atom instead of bromine.

    5-methyl-2H,3H-imidazo[1,2-c]quinazoline: The compound without the bromine substituent.

Uniqueness

9-bromo-5-methyl-2H,3H-imidazo[1,2-c]quinazoline is unique due to the presence of both the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, while the methyl group can affect the compound’s lipophilicity and metabolic stability.

Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

9-bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline

InChI

InChI=1S/C11H10BrN3/c1-7-14-10-3-2-8(12)6-9(10)11-13-4-5-15(7)11/h2-3,6H,4-5H2,1H3

InChI Key

MZUIAZPKLTWJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C3=NCCN13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.